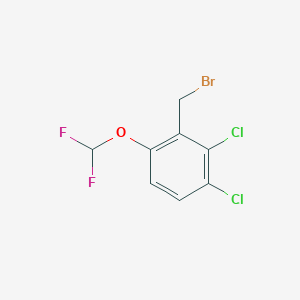

2,3-Dichloro-6-(difluoromethoxy)benzyl bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(bromomethyl)-1,2-dichloro-4-(difluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrCl2F2O/c9-3-4-6(14-8(12)13)2-1-5(10)7(4)11/h1-2,8H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLNQATUXXLWRKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1OC(F)F)CBr)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrCl2F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Difluoromethoxy Group (–OCF₂H): A Strategic Bioisostere for Modern Drug Development

An In-depth Technical Guide for Medicinal Chemists

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine has become a cornerstone of rational drug design, with approximately 20% of all marketed pharmaceuticals containing at least one fluorine atom.[1][2] This is driven by fluorine's ability to profoundly modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity.[3] While the trifluoromethyl (–CF₃) group is well-established, there is a growing appreciation for more nuanced fluorinated motifs. Among these, the difluoromethoxy (–OCF₂H) group has emerged as a uniquely powerful and versatile tool.[4][5]

This technical guide offers an in-depth exploration of the difluoromethoxy group as a bioisostere in drug design. We will dissect its distinct physicochemical properties, outline its strategic applications in overcoming common drug development hurdles, provide detailed synthetic protocols, and examine its role in successful drug candidates. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the –OCF₂H group to design next-generation therapeutics with superior efficacy and optimized ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

Part 1: The Unique Physicochemical Profile of the Difluoromethoxy Group

The strategic value of the –OCF₂H group lies in its unique combination of properties, which are often intermediate between its more common cousins, the methoxy (–OCH₃) and trifluoromethoxy (–OCF₃) groups. This provides medicinal chemists with a greater degree of control for fine-tuning molecular characteristics.[5]

Lipophilicity and Electronic Nature

The –OCF₂H group moderately increases lipophilicity, making it a valuable tool for enhancing membrane permeability and oral absorption without the dramatic increase often associated with the –OCF₃ group.[6][7] Its electronic effect is weakly electron-withdrawing, which can influence the pKa of adjacent functional groups, thereby optimizing a drug's ionization state at physiological pH.[7]

The conformational behavior of the –OCF₂H group also differs from the –OCF₃ group. While aryl trifluoromethyl ethers often adopt a conformation orthogonal to the aromatic ring, the –OCF₂H group does not have a single distinct orientational preference, allowing for more flexible interactions within a binding pocket.[6][8]

| Property | Methoxy (–OCH₃) | Difluoromethoxy (–OCF₂H) | Trifluoromethoxy (–OCF₃) | Causality & Implication |

| Hansch π Parameter | -0.02 | +0.43 (avg.)[9] | +1.04[6] | The –OCF₂H group offers a moderate, tunable increase in lipophilicity, ideal for balancing solubility and permeability.[6][7] |

| Hammett Constant (σp) | -0.27 | +0.14[7] | +0.35 | As a weak electron-withdrawing group, –OCF₂H can modulate the pKa of nearby groups without drastic electronic perturbation.[7] |

| H-Bonding Capability | Acceptor Only | Donor & Acceptor | Acceptor Only | The polarized C-H bond allows –OCF₂H to act as a hydrogen bond donor, a critical feature for bioisosterism.[5][10] |

Table 1: Comparative analysis of key physicochemical properties.

A Lipophilic Hydrogen Bond Donor: The Best of Both Worlds

Perhaps the most defining and advantageous characteristic of the difluoromethoxy group is its capacity to function as a hydrogen bond donor.[5][10] The two strongly electron-withdrawing fluorine atoms polarize the adjacent C-H bond, rendering the hydrogen sufficiently acidic to engage in hydrogen bonding interactions with biological targets.[10][11] This property is absent in both methoxy and trifluoromethoxy groups and is exceptionally rare, making the –OCF₂H group a "lipophilic hydrogen bond donor."[7]

This dual functionality allows the –OCF₂H group to increase lipophilicity while simultaneously mimicking the hydrogen bonding interactions of polar groups like hydroxyl (–OH) or thiol (–SH), a combination that is invaluable for lead optimization.[12]

Part 2: Strategic Application in Drug Design and Development

The unique physicochemical profile of the –OCF₂H group translates directly into powerful strategies for addressing common challenges in drug discovery, particularly metabolic instability and target engagement.

Bioisosteric Replacement to Enhance Metabolic Stability

A primary application of the –OCF₂H group is as a bioisostere to block common sites of metabolism, thereby improving a drug's pharmacokinetic profile.[5][7]

-

Replacement of the Methoxy (–OCH₃) Group: The O-demethylation of methoxy groups by cytochrome P450 (CYP450) enzymes is a major metabolic liability for many drug candidates. Replacing a labile –OCH₃ group with a robust –OCF₂H group effectively blocks this pathway.[5][8] The high strength of the C-F bonds makes the difluoromethoxy group significantly more resistant to oxidative metabolism, leading to a longer plasma half-life, reduced clearance, and improved bioavailability.[1][7]

-

Mimicking Hydroxyl (–OH) and Thiol (–SH) Groups: The hydrogen bond donating ability of the –OCF₂H group makes it an excellent bioisostere for hydroxyl and thiol moieties.[5][10] This substitution can maintain or improve binding affinity by preserving critical hydrogen bond interactions while simultaneously removing a site that is highly susceptible to metabolic glucuronidation or oxidation. This often results in a metabolically superior compound that retains its desired biological activity.

Figure 1: Blocking O-demethylation with an OCF₂H group.

Case Study: Pantoprazole, a Proton Pump Inhibitor

Pantoprazole (Protonix®) is a widely used proton pump inhibitor (PPI) for treating acid-related gastrointestinal disorders.[7] The difluoromethoxy group on its benzimidazole core is critical for its efficacy. In the highly acidic environment of the stomach's parietal cells, the drug undergoes a chemical rearrangement to its active form, which then irreversibly inhibits the H⁺/K⁺-ATPase proton pump. The –OCF₂H group contributes to the chemical stability required for this acid-catalyzed activation mechanism.[7]

Figure 2: Mechanism of action for Pantoprazole.

Part 3: Synthetic Methodologies & Protocols

The effective implementation of the –OCF₂H group relies on robust and accessible synthetic methods. The most common approach involves the O-difluoromethylation of phenols via a difluorocarbene (:CF₂) intermediate.[6]

Workflow for Synthesis of Aryl Difluoromethyl Ethers

Recent advances have led to the development of safer and more efficient reagents for generating difluorocarbene, moving away from hazardous and ozone-depleting substances like chlorodifluoromethane (Freon 22).[6] Reagents such as difluoromethyl triflate (HCF₂OTf) and diethyl (bromodifluoromethyl)phosphonate are now commonly employed.[8][13] Visible-light photoredox catalysis has also emerged as a powerful strategy for these transformations under mild conditions.[6]

Figure 3: General workflow for O-difluoromethylation.

Experimental Protocol: O-Difluoromethylation of Phenols with HCF₂OTf

This protocol is adapted from the method developed by Hartwig and coworkers, which utilizes a readily prepared, non-ozone-depleting liquid reagent.[13] This self-validating system is noted for its rapid reaction times, mild conditions, and broad functional group tolerance.

Objective: To synthesize an aryl difluoromethyl ether from a corresponding phenol.

Materials:

-

Phenol substrate (1.0 equiv)

-

Difluoromethyl triflate (HCF₂OTf) (3.0 equiv)

-

Potassium hydroxide (KOH) (12.0 equiv)

-

Acetonitrile (MeCN)

-

Water (H₂O)

-

Round-bottom flask with stir bar

-

Standard workup and purification supplies (diethyl ether, brine, anhydrous MgSO₄, silica gel)

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask charged with the phenol substrate (0.5 mmol, 1.0 equiv), add acetonitrile (2.5 mL) and water (2.5 mL).

-

Addition of Base: Add solid potassium hydroxide (337 mg, 6.0 mmol, 12.0 equiv) to the solution and stir vigorously at room temperature. The causality here is twofold: the base deprotonates the phenol to form the more nucleophilic phenoxide and also initiates the formation of difluorocarbene from the HCF₂OTf precursor.[13]

-

Addition of Reagent: Carefully add difluoromethyl triflate (1.5 mmol, 3.0 equiv) to the stirring mixture. The reaction is often exothermic and typically completes within minutes. The rapid reaction time is a key advantage of this protocol.[13]

-

Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by adding water (10 mL). Extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the pure aryl difluoromethyl ether.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The presence of a characteristic triplet in the ¹H NMR spectrum and a doublet in the ¹⁹F NMR spectrum validates the formation of the –OCF₂H group.

Conclusion and Future Perspectives

The difluoromethoxy group is far more than just another fluorinated substituent; it is a strategic asset with a unique and powerful combination of properties. Its ability to act as a metabolically stable, lipophilic hydrogen bond donor provides an elegant solution to several long-standing challenges in drug design.[5][7] By blocking metabolic hotspots, fine-tuning lipophilicity, and preserving crucial intermolecular interactions, the –OCF₂H group enables the optimization of drug candidates for improved pharmacokinetic profiles and enhanced efficacy.[6][11]

As synthetic methodologies continue to advance, providing even milder and more efficient routes for the late-stage introduction of this moiety, the application of the difluoromethoxy group is set to expand further.[4][10] Its continued exploration in diverse therapeutic areas will undoubtedly lead to the development of novel, safer, and more effective medicines.

References

-

Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Available at: [Link]

-

Lee, J. W., & Lee, K. N. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Molecules. Available at: [Link]

-

Zamorano, A., Arribas, R. L., & de la Torre, B. G. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available at: [Link]

-

Purohit, T., Schultes, C., & Potter, B. V. L. (2018). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Steroids. Available at: [Link]

-

Mykhailiuk, P. K., et al. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Available at: [Link]

-

Hunter, L. (2019). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry. Available at: [Link]

-

Hunter, L. (2019). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. ResearchGate. Available at: [Link]

-

Lee, J. W., & Lee, K. N. (2020). a) Properties of OCF3‐ and OCF2H‐containing compounds. b) Marketed... ResearchGate. Available at: [Link]

-

Zamorano, A., Arribas, R. L., & de la Torre, B. G. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available at: [Link]

-

Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Mahrous, M. (2014). Review: Fluorine in Medicinal Chemistry. ResearchGate. Available at: [Link]

-

Al-Khafaji, K., & Taha, Z. A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Available at: [Link]

-

Beier, P., et al. (2025). Multigram two-step synthesis of difluoromethyl ethers from aliphatic alcohols and glycols. ResearchGate. Available at: [Link]

-

Pashko, М. O., & Yagupolskii, Yu. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

-

Nielsen, M. K., Ugaz, C. R., Li, W., & Hartwig, J. F. (2014). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Organic Letters. Available at: [Link]

-

Catarzi, D., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals. Available at: [Link]

-

Castagnetti, E., & Schlosser, M. (2002). The trifluoromethoxy group: a long-range electron-withdrawing substituent. Chemistry. Available at: [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 11. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis of 2,3-Dichloro-6-Hydroxybenzyl Bromide Precursors

Abstract

This technical guide provides an in-depth exploration of viable synthetic pathways for the precursors of 2,3-dichloro-6-hydroxybenzyl bromide, a key intermediate for specialized applications in pharmaceutical and materials science. The document is structured to provide researchers, chemists, and drug development professionals with a comprehensive understanding of the strategic considerations, mechanistic underpinnings, and practical execution of these multi-step syntheses. We will dissect and compare distinct synthetic strategies, offering detailed, field-proven protocols and explaining the causality behind critical experimental choices. The guide prioritizes methods that offer high regioselectivity and yield, which are paramount for the efficient synthesis of this precisely substituted aromatic compound.

Chapter 1: Introduction and Strategic Retrosynthesis

The synthesis of polysubstituted aromatic rings presents a formidable challenge in organic chemistry. The target molecule, 2,3-dichloro-6-hydroxybenzyl bromide, requires precise installation of four different substituents onto a benzene ring in a specific orientation. The utility of such a molecule often lies in its ability to serve as a structurally complex building block for novel therapeutic agents or functional materials. Achieving its synthesis efficiently requires a robust strategy that controls the regiochemical outcome of each reaction step.

A retrosynthetic analysis reveals that the target molecule can be accessed from the immediate precursor, 2,3-dichloro-6-hydroxybenzyl alcohol . This simplifies the core challenge to the effective synthesis of this key alcohol intermediate. Three primary strategic disconnections are considered in this guide, each beginning from a different, more readily available starting material.

Caption: Retrosynthetic analysis of 2,3-dichloro-6-hydroxybenzyl bromide.

This guide will focus primarily on the most reliable and highest-yielding strategy: the Ortho-Lithiation Pathway . This method offers superior regiochemical control, a critical factor for success. Alternative pathways originating from 2,3-dichlorotoluene and 2,3-dichlorophenol will be discussed to provide a comprehensive overview of the synthetic landscape.

Chapter 2: The Ortho-Directed Formylation Pathway

This pathway is arguably the most elegant and controllable route. It leverages the powerful principle of directed ortho-metallation (DoM), where a substituent on the aromatic ring directs deprotonation to its adjacent position. In this case, a methoxy group serves as an excellent directed metalation group (DMG), allowing for the precise introduction of a formyl group. The hydroxyl group is protected as a methyl ether to prevent its acidic proton from interfering with the organolithium reagent and to enhance its directing ability.

Pathway Overview

Caption: Workflow for the Ortho-Directed Formylation Pathway.

Step 1: Synthesis of 2,3-Dichloro-6-methoxybenzaldehyde

The cornerstone of this pathway is the regioselective formylation of 1,2-dichloro-4-methoxybenzene. The methoxy group directs the lithium-halogen exchange to the C6 position, which is ortho to the methoxy group and situated between a chloro and methoxy substituent. Quenching the resulting aryllithium intermediate with N,N-dimethylformamide (DMF) installs the aldehyde functionality. This method is a well-established and reliable way to prepare 2,6-dialkoxybenzaldehydes.[1][2]

Experimental Protocol:

-

Setup: A dry, three-necked, round-bottomed flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is flame-dried and allowed to cool under a stream of dry nitrogen.

-

Reagents: Anhydrous tetrahydrofuran (THF, 60 mL) and 1-alkoxy-3-methoxybenzene (10 mmol) are added to the flask. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.5 M in hexanes, 8 mL) is added dropwise to the stirred solution while maintaining the temperature at -78 °C. The mixture is then allowed to stir at room temperature for 2 hours.

-

Formylation: The mixture is re-cooled to -78 °C, and anhydrous N,N-dimethylformamide (DMF, 25 mmol) is added dropwise.

-

Work-up: After stirring for an additional 2 hours at room temperature, the reaction is quenched by carefully pouring the mixture into water. The THF phase is separated, and the aqueous phase is extracted three times with dichloromethane (3 x 30 mL).

-

Purification: The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate, 5:1) to yield 2,3-dichloro-6-methoxybenzaldehyde.

Step 2: Reduction to 2,3-Dichloro-6-methoxybenzyl alcohol

The reduction of the benzaldehyde to the corresponding benzyl alcohol is a straightforward transformation. Sodium borohydride (NaBH₄) is an ideal reagent for this purpose due to its selectivity for aldehydes and ketones, its mild nature, and operational simplicity.

Experimental Protocol:

-

Setup: To a solution of 2,3-dichloro-6-methoxybenzaldehyde (10 mmol) in methanol (50 mL) in a round-bottomed flask, cool the mixture to 0 °C in an ice bath.

-

Reduction: Add sodium borohydride (NaBH₄, 12 mmol) portion-wise to the stirred solution.

-

Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is completely consumed (typically 1-2 hours).

-

Work-up: Quench the reaction by the slow addition of 1 M HCl until the solution is acidic. Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with ethyl acetate (3 x 40 mL). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Isolation: Filter and concentrate the solution to yield the crude 2,3-dichloro-6-methoxybenzyl alcohol, which can often be used in the next step without further purification.

Step 3: Demethylation to 2,3-Dichloro-6-hydroxybenzyl alcohol

Cleavage of the aryl methyl ether is necessary to unmask the free hydroxyl group. Boron tribromide (BBr₃) is a highly effective reagent for this purpose, proceeding under mild conditions to give the desired phenol in high yield.[3]

Experimental Protocol:

-

Setup: Dissolve 2,3-dichloro-6-methoxybenzyl alcohol (10 mmol) in anhydrous dichloromethane (CH₂Cl₂, 60 mL) in a dry, nitrogen-flushed flask.

-

Reagent Addition: Cool the solution to -78 °C. Add boron tribromide (BBr₃, 12 mmol) dropwise via syringe.

-

Reaction: Allow the reaction mixture to warm slowly to room temperature and stir for 12 hours.

-

Work-up: Carefully quench the reaction by the slow addition of 2 N HCl (20 mL). The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x 20 mL).

-

Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. After filtration and concentration, the crude product is purified by column chromatography to afford pure 2,3-dichloro-6-hydroxybenzyl alcohol.

| Step | Key Reagents | Solvent | Temperature | Typical Yield |

| 1. Formylation | n-BuLi, DMF | THF | -78 °C to RT | 60-70% |

| 2. Reduction | NaBH₄ | Methanol | 0 °C to RT | >90% |

| 3. Demethylation | BBr₃ | CH₂Cl₂ | -78 °C to RT | 80-90% |

| Table 1: Summary of Reaction Conditions and Yields for the Ortho-Directed Formylation Pathway. |

Chapter 3: The Final Transformation: Bromination of the Benzylic Alcohol

The final step in preparing the desired precursor is the conversion of the primary benzylic alcohol to the corresponding benzyl bromide. This is a classic nucleophilic substitution reaction. A common and effective method involves treating the alcohol with a mixture of hydrobromic and sulfuric acids.[4]

Principle of the Reaction: The reaction proceeds via protonation of the alcohol's hydroxyl group by the strong acid, forming a good leaving group (water). The bromide ion then acts as a nucleophile, attacking the benzylic carbon and displacing the water molecule in an Sₙ1 or Sₙ2 fashion. The presence of sulfuric acid helps to drive the equilibrium towards the product.

Caption: Experimental workflow for benzylic bromination.

Experimental Protocol:

-

Setup: In a round-bottomed flask equipped with a reflux condenser, place 48% aqueous hydrobromic acid (HBr, 1.25 equivalents).

-

Reagents: Add 2,3-dichloro-6-hydroxybenzyl alcohol (1.0 equivalent) to the flask. While cooling in an ice bath, slowly add concentrated sulfuric acid (H₂SO₄, ~0.25 equivalents).

-

Reaction: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by TLC.

-

Isolation: After cooling, dilute the reaction mixture with water. The product, being insoluble in water, will separate as an oil or solid.

-

Work-up: Separate the organic layer. Wash it sequentially with water, cold concentrated sulfuric acid (to remove any unreacted alcohol), water, and finally a dilute sodium carbonate solution to neutralize any remaining acid.

-

Purification: Dry the crude bromide over anhydrous calcium chloride or magnesium sulfate. Filter and remove the solvent under reduced pressure. The final product can be further purified by distillation under reduced pressure or recrystallization.

Chapter 4: Alternative Synthetic Strategies

While the ortho-lithiation pathway is preferred, it is instructive to consider alternative routes, as the choice of synthesis can be dictated by starting material availability and cost.

Pathway II: Functionalization of 2,3-Dichlorotoluene

Starting from 2,3-dichlorotoluene is attractive due to its commercial availability. However, this route is fraught with challenges, primarily concerning regioselectivity.

-

Side-Chain Bromination: The methyl group can be brominated using N-Bromosuccinimide (NBS) with a radical initiator like AIBN to form 2,3-dichlorobenzyl bromide.[5] This can then be hydrolyzed to 2,3-dichlorobenzyl alcohol.

-

Oxidation: Alternatively, the toluene can be oxidized directly to 2,3-dichlorobenzaldehyde.[6][7][8]

-

The Key Challenge: The main difficulty is the subsequent introduction of the hydroxyl group at the C6 position. Electrophilic aromatic substitution on the 2,3-dichloro-substituted ring is difficult to control and is unlikely to yield the desired isomer selectively. Therefore, this pathway is generally considered less efficient for this specific target.

Pathway III: Carboxylation of 2,3-Dichlorophenol

This route begins with 2,3-dichlorophenol and utilizes the Kolbe-Schmitt reaction, where the corresponding phenoxide is carboxylated with CO₂ under high pressure and temperature.[9]

-

Carboxylation: This reaction would theoretically yield 2,3-dichloro-6-hydroxybenzoic acid. However, the regioselectivity can be an issue, with potential formation of the 4-carboxy isomer.

-

Reduction: The resulting carboxylic acid would then need to be reduced to the benzyl alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

-

Viability: This pathway is plausible but requires specialized high-pressure equipment and careful optimization to control the regioselectivity of the carboxylation step.

Chapter 5: Conclusion and Recommendations

After a thorough analysis of the potential synthetic routes, the Ortho-Directed Formylation Pathway (Pathway I) emerges as the most robust and reliable strategy for preparing precursors to 2,3-dichloro-6-hydroxybenzyl bromide.

Comparative Analysis:

| Feature | Pathway I (Ortho-Lithiation) | Pathway II (Toluene) | Pathway III (Phenol Carboxylation) |

| Regiocontrol | Excellent | Poor | Moderate to Good |

| Key Challenge | Handling of organolithiums | Ring functionalization | High-pressure reaction |

| Number of Steps | ~4 steps | Variable, often problematic | ~3 steps |

| Overall Yield | Good to High | Low | Moderate |

| Reliability | High | Low | Moderate |

The primary advantage of Pathway I is the exceptional control over substituent placement afforded by the directed ortho-metallation step. While it involves the use of pyrophoric organolithium reagents, the procedures are well-established and can be performed safely with standard laboratory techniques. The subsequent reduction, demethylation, and bromination steps are high-yielding and straightforward transformations. For researchers seeking an efficient, scalable, and reproducible synthesis of 2,3-dichloro-6-hydroxybenzyl alcohol and its subsequent bromide, the Ortho-Directed Formylation Pathway is the recommended course of action.

References

- CN106699525A - Method for preparing 2,3-dichlorobenzaldehyde through continuous oxidization of 2,3-dichlorotoluene.

-

Kamm, O.; Marvel, C. S. Alkyl and alkylene bromides. Organic Syntheses. [Link]

- CN103012123A - Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid.

-

Wang, T. C., et al. Preparation of 2,6-dialkoxybenzaldehydes. ARKIVOC. 2001 (iii) 3-12. [Link]

-

Schinzer, D., et al. Synthesis of Precursors for the Oxidative Tandem Cyclization of Diphenols to Galanthamine Analogs. Molecules. 2004, 9(4), 233-241. [Link]

- CN107043321B - Method for high-selectivity synthesis of 2, 3-dichlorobenzaldehyde.

-

Alkyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis of Precursors for the Oxidative Tandem Cyclization of Diphenols to Galanthamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN106699525A - Method for preparing 2,3-dichlorobenzaldehyde through continuous oxidization of 2,3-dichlorotoluene - Google Patents [patents.google.com]

- 7. 2,3-Dichlorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 8. CN107043321B - Method for high-selectivity synthesis of 2, 3-dichlorobenzaldehyde - Google Patents [patents.google.com]

- 9. CN103012123A - Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid - Google Patents [patents.google.com]

The Reactivity Matrix of Electron-Deficient Benzyl Bromides: A Mechanistic & Practical Guide

Executive Summary

Electron-deficient benzyl bromides (e.g., 4-nitrobenzyl bromide, 4-(trifluoromethyl)benzyl bromide) represent a paradox in organic synthesis: they are highly activated electrophiles for

Part 1: Mechanistic Underpinnings & Kinetic Theory

The Electronic Paradox

The reactivity of benzyl bromides is governed by the overlap between the aromatic

-

Acceleration: Electron-withdrawing groups (EWGs) such as

-

Suppression: Conversely, these same groups destabilize the development of positive charge at the benzylic position. Consequently,

Hammett Kinetic Relationships

The reaction rates of substituted benzyl bromides follow Hammett linear free energy relationships.[1]

| Reaction Type | Hammett | Interpretation |

| Positive ( | EWGs accelerate the reaction. Transition state has negative charge buildup on the nucleophile/leaving group, stabilized by the EWG. | |

| Negative ( | EWGs drastically retard the reaction. The rate-limiting carbocation formation is destabilized. | |

| Oxidative Addition (Pd) | Positive (Variable) | EWGs accelerate oxidative addition to Pd(0), making them faster partners in cross-coupling than electron-neutral analogs. |

Visualization: The Reactivity Landscape

Figure 1: Divergent reactivity pathways. Green/Blue arrows indicate kinetically favored routes; Red dashed lines indicate disfavored pathways.

Part 2: Synthetic Utility & Transformations[2][3][4]

Nucleophilic Substitution ( )

This is the dominant mode of reactivity. In drug development, these substrates are critical for "capping" nitrogen heterocycles.

-

Insight: Because the benzylic protons are acidified by the EWG, these substrates are prone to E2 elimination if strong, bulky bases are used.

-

Recommendation: Use soft nucleophiles (azides, thiols, amines) or weak bases (

,

Palladium-Catalyzed Cross-Coupling

Electron-deficient benzyl bromides undergo rapid oxidative addition to Pd(0). However, they present a unique challenge: Homocoupling .

-

Mechanism: The resulting

-benzyl palladium species is prone to disproportionation or transmetallation with itself, leading to bibenzyl dimers (Ar-CH2-CH2-Ar). -

Control Strategy: High catalyst loading is not the solution. Instead, slow addition of the benzyl bromide to the catalyst/nucleophile mixture minimizes the standing concentration of the electrophile, reducing homocoupling.

Part 3: Stability, Safety & Handling (Self-Validating Protocols)

The Lachrymator Hazard

Benzyl bromides are potent lachrymators (tear gas agents). They alkylate TRPA1 channels in sensory nerves.

-

Handling: All solids must be weighed in a fume hood.

-

Decontamination: A "Quench Station" containing 1M aqueous NaOH or sodium thiosulfate must be prepared before opening the bottle. Thiosulfate rapidly converts the bromide to a non-volatile Bunte salt.

Thermal Instability & Purity

Critical Warning: Nitro-substituted benzyl bromides (e.g., 2-nitro, 4-nitro) have recorded decomposition onsets as low as 125°C. They are shock-sensitive in dry, high-purity forms.

-

Self-Validating Purity Check: Before any critical reaction, perform a 1H NMR check .

-

Signal: Look for the benzylic

(typically -

Impurity: A shift to

4.7–4.8 ppm often indicates hydrolysis to the benzyl alcohol. -

Impurity: A shift to

10.0+ ppm indicates oxidation to the benzaldehyde. -

Action: If alcohol content >5%, recrystallize or purify via silica plug immediately.

-

Part 4: Experimental Protocols

Protocol A: Synthesis via Radical Bromination (Flow Chemistry Adapted)

Context: Traditional NBS/CCl4 reflux is obsolete due to toxicity and safety. This protocol uses Acetonitrile (MeCN) and visible light, minimizing thermal risks.

Reagents:

-

Substituted Toluene (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.05 equiv)

-

Solvent: Acetonitrile (0.5 M concentration)

-

Catalyst: None (Photo-initiated) or AIBN (1 mol%) if using thermal.

Workflow:

-

Dissolution: Dissolve toluene derivative and NBS in MeCN.

-

Activation:

-

Flow: Pump through a transparent FEP tubing reactor irradiated by a 24W CFL or Blue LED (450 nm). Residence time: 10–20 mins.

-

Batch: Irradiate a flask with a Blue LED lamp while stirring vigorously at ambient temperature.

-

-

Monitoring: Track disappearance of toluene starting material via TLC (Hexane/EtOAc).

-

Workup: Concentrate MeCN. Redissolve residue in

, wash with water (removes succinimide) and brine. Dry over -

Validation: 1H NMR to confirm ratio of product vs. gem-dibromide (over-bromination is a common side reaction).

Protocol B: Controlled Heterocycle Alkylation

Context: Alkylating a secondary amine (e.g., piperazine derivative) with 4-nitrobenzyl bromide.

Reagents:

-

Secondary Amine (1.0 equiv)

-

4-Nitrobenzyl bromide (1.1 equiv)

-

Base:

(2.0 equiv, anhydrous, micronized) -

Solvent: Acetone (0.2 M)[2]

Step-by-Step:

-

Preparation: Charge a flame-dried flask with the amine and

in Acetone. Stir for 15 mins to ensure deprotonation/activation. -

Addition: Add 4-nitrobenzyl bromide solid in small portions (or as a solution) over 10 minutes.

-

Why? Rapid addition causes localized high concentrations, promoting double alkylation (quaternization) if the amine is primary, or exotherms.

-

-

Reaction: Stir at room temperature for 2–4 hours.

-

Note: Heating is rarely necessary for electron-deficient benzyl bromides and increases the risk of degradation.

-

-

Quench: Add 10% aqueous Sodium Thiosulfate (destroys unreacted bromide).

-

Isolation: Extract with EtOAc. The product is usually pure enough for the next step without chromatography.

Visualization: Experimental Workflow

Figure 2: Mandatory safety and quality control workflow for handling benzyl bromides.

References

-

Mechanistic Kinetics: Conant, J. B., & Kirner, W. R. (1924). The Relation between the Structure of Organic Halides and the Speeds of their Reaction with Inorganic Iodides. Journal of the American Chemical Society.[2][3] Link

-

Flow Synthesis: Cantillo, D., et al. (2014).[4] Continuous-Flow Benzylic Brominations with N-Bromosuccinimide using a Simple Fluorescent Lamp. The Journal of Organic Chemistry. Link

-

Oxidative Addition: Bouley, B. S., et al. (2025).[5] Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.[5][6] Angewandte Chemie International Edition. Link

-

Thermal Stability: Cardillo, P., & Girelli, A. (1984).[3] Thermal stability of nitrobenzyl halogenides. Journal of Chemical & Engineering Data. Link

-

Safety Data: Fisher Scientific. (2021). Safety Data Sheet: Benzyl Bromide. Link

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. Effect of Allylic Groups on SN2 Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 5. profiles.wustl.edu [profiles.wustl.edu]

- 6. mirica.web.illinois.edu [mirica.web.illinois.edu]

Methodological & Application

The Strategic Application of 2,3-Dichloro-6-(difluoromethoxy)benzyl Bromide in the Synthesis of Novel Agrochemicals: Application Notes and Protocols

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Emergence of Fluorinated Moieties in Modern Agrochemicals

The strategic incorporation of fluorine-containing functional groups has become a cornerstone in the design of modern agrochemicals. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, can significantly improve the efficacy and biological profile of active ingredients.[1][2] Among these, the difluoromethoxy group (-OCF₂) has garnered considerable attention for its ability to serve as a bioisostere for other functional groups and to fine-tune a molecule's pharmacokinetic properties.[1] This document provides detailed application notes and protocols for the use of a key fluorinated intermediate, 2,3-Dichloro-6-(difluoromethoxy)benzyl bromide, in the synthesis of a new generation of potential agrochemical candidates.

Physicochemical Properties and Reactivity of this compound

This compound is a highly functionalized aromatic compound designed for use as a versatile building block in organic synthesis. Its reactivity is primarily centered around the benzylic bromide, which is an excellent leaving group in nucleophilic substitution reactions. The presence of two chlorine atoms and a difluoromethoxy group on the benzene ring influences the electrophilicity of the benzylic carbon and the overall properties of the resulting molecules.

Table 1: Key Physicochemical and Reactivity Data

| Property | Value/Description | Significance in Synthesis |

| Molecular Formula | C₈H₅BrCl₂F₂O | Provides the basis for molecular weight and elemental analysis. |

| Molecular Weight | 289.93 g/mol | Essential for stoichiometric calculations in reaction protocols. |

| Appearance | Likely a solid at room temperature | Relevant for handling and dissolution in solvents. |

| Key Reactive Site | Benzylic Bromide (-CH₂Br) | Primary site for nucleophilic attack, enabling the formation of new carbon-heteroatom or carbon-carbon bonds. |

| Influencing Groups | 2,3-Dichloro, 6-difluoromethoxy | These electron-withdrawing groups can modulate the reactivity of the benzylic position and influence the biological activity of the final product. |

Application in Agrochemical Synthesis: A Hypothetical Protocol for a Novel Fungicide Candidate

While specific, commercialized agrochemicals directly synthesized from this compound are not extensively documented in publicly available literature, its structure is highly amenable to the synthesis of various classes of pesticides, particularly fungicides. Benzyl ethers and benzyl-heterocycle linkages are common motifs in many commercial fungicides.

The following section details a scientifically plausible, hypothetical protocol for the synthesis of a novel fungicide candidate, leveraging the reactivity of this compound. This protocol is based on well-established Williamson ether synthesis and nucleophilic substitution reactions commonly employed in the agrochemical industry.

Hypothetical Target: A Novel Pyrazole-Based Fungicide

Pyrazole-containing compounds are a significant class of agrochemicals, known for their broad-spectrum fungicidal activity.[3] This protocol outlines the synthesis of a hypothetical pyrazole ether fungicide.

Experimental Protocol: Synthesis of a Hypothetical Fungicide Candidate

Reaction Scheme:

A schematic of the Williamson ether synthesis for the hypothetical fungicide.

Materials:

-

This compound

-

4-Chloro-3-hydroxypyrazole

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Hexanes

-

Dichloromethane

Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Chloro-3-hydroxypyrazole (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetonitrile (100 mL).

-

Addition of Benzyl Bromide: Stir the suspension at room temperature for 15 minutes. To this mixture, add a solution of this compound (1.05 equivalents) in anhydrous acetonitrile (50 mL) dropwise over 30 minutes.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (benzyl bromide) is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Extraction: Dissolve the crude product in ethyl acetate (150 mL) and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude hypothetical fungicide.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure hypothetical pyrazole ether fungicide.

Causality Behind Experimental Choices:

-

Base (K₂CO₃): Potassium carbonate is a mild inorganic base used to deprotonate the hydroxyl group of the pyrazole, forming a nucleophilic pyrazolate anion. Its insolubility in acetonitrile drives the reaction forward as the salt byproducts precipitate.

-

Solvent (Acetonitrile): Acetonitrile is a polar aprotic solvent that is suitable for Sₙ2 reactions. It readily dissolves the organic reactants but not the inorganic base, facilitating the reaction and work-up.

-

Excess Benzyl Bromide: A slight excess of the benzyl bromide can be used to ensure the complete consumption of the more valuable pyrazole starting material.

-

Reflux Temperature: Heating the reaction increases the rate of the nucleophilic substitution, allowing the reaction to proceed to completion in a reasonable timeframe.

Logical Workflow for Agrochemical Development

The synthesis of a novel active ingredient is a critical step in the larger workflow of agrochemical research and development.

A generalized workflow for the development of a new agrochemical active ingredient.

Conclusion

This compound represents a valuable and highly reactive intermediate for the synthesis of novel agrochemicals. Its utility in creating new carbon-heteroatom bonds through nucleophilic substitution allows for the introduction of a key fluorinated moiety into a wide range of molecular scaffolds. The protocols and rationale provided herein, though based on a hypothetical target, are grounded in established synthetic methodologies and offer a clear framework for researchers in the field of agrochemical development to explore the potential of this and similar fluorinated building blocks.

References

- Jeschke, P. The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Manag. Sci.2004, 60 (5), 455-465.

-

Lamberth, C. Pyrazole chemistry in crop protection. Heterocycles2007 , 71 (7), 1467.[3]

- U.S. Patent 6,133,468, "Method for preparing substituted benzyl bromides," issued October 17, 2000.

-

PubMed. Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. [Link]1]

Sources

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 2,3-dichloro-6-(difluoromethoxy)phenylacetic Acid and Its Derivatives

Introduction: The Significance of Fluorinated Phenylacetic Acid Scaffolds

In the landscape of modern medicinal chemistry, the phenylacetic acid scaffold is a privileged structure, most notably represented by non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac. The strategic incorporation of fluorine-containing functional groups into such scaffolds has become a cornerstone of drug design, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2] The difluoromethoxy (-OCF₂H) group, in particular, has emerged as a valuable moiety. It acts as a lipophilic hydrogen bond donor and can serve as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH) groups, often enhancing metabolic stability by replacing labile functionalities.[3][4] The strong carbon-fluorine bonds are resistant to enzymatic cleavage, which can lead to improved bioavailability and a longer plasma half-life.[4]

This guide provides a comprehensive, in-depth technical overview of a robust synthetic pathway to 2,3-dichloro-6-(difluoromethoxy)phenylacetic acid, a compound of significant interest for research and development. We will explore the causal logic behind experimental choices, provide detailed, step-by-step protocols, and discuss the synthesis of key derivatives for further pharmacological evaluation.

Overall Synthetic Strategy

The synthesis of the target compound is a multi-step process that requires careful planning and execution. The chosen strategy begins with a commercially available substituted nitroaniline and proceeds through key transformations including difluoromethoxylation, Sandmeyer cyanation, and Arndt-Eistert homologation. This pathway is selected for its reliability and the relatively well-documented nature of each transformation type.

Caption: Proposed synthetic pathway from 2,3-dichloro-6-nitroaniline.

Part 1: Synthesis of the Key Anilino Intermediate

The cornerstone of this synthesis is the preparation of 2,3-dichloro-6-(difluoromethoxy)aniline. This intermediate combines the required substitution pattern with the crucial amino functionality needed for subsequent transformations.

Protocol 1.1: Difluoromethoxylation of 2,3-Dichloro-6-nitrophenol

This protocol first requires the conversion of 2,3-dichloro-6-nitroaniline to the corresponding phenol via diazotization followed by hydrolysis (a Sandmeyer-type hydroxylation), a standard procedure not detailed here. The resulting phenol is then difluoromethylated. The mechanism proceeds via the in-situ generation of difluorocarbene (:CF₂) from a stable precursor, which then reacts with the phenoxide.[3] Sodium chlorodifluoroacetate is a preferred reagent as it is bench-stable and relatively non-toxic.[1]

Experimental Protocol:

-

Setup: To a 100 mL round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add 2,3-dichloro-6-nitrophenol (1.0 equiv), cesium carbonate (1.5 equiv), and dry N,N-dimethylformamide (DMF, approx. 0.5 M).

-

Reagent Addition: Add sodium chlorodifluoroacetate (2.0 equiv) to the stirring mixture.

-

Reaction: Heat the reaction mixture to 100-110 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic phase sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield 1,2-dichloro-4-(difluoromethoxy)-3-nitrobenzene.

Protocol 1.2: Reduction of the Nitro Group

The nitro group of the resulting compound is then reduced to the primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Experimental Protocol:

-

Setup: In a hydrogenation vessel, dissolve the 1,2-dichloro-4-(difluoromethoxy)-3-nitrobenzene (1.0 equiv) in ethanol or ethyl acetate.

-

Catalyst: Add Palladium on carbon (10% Pd/C, 5-10 mol%).

-

Reaction: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi) and stir vigorously at room temperature for 2-4 hours, or until hydrogen uptake ceases.

-

Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen.

-

Purification: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the target intermediate, 2,3-dichloro-6-(difluoromethoxy)aniline.

| Step | Key Reagents | Solvent | Temperature | Typical Time | Typical Yield |

| Difluoromethoxylation | 2,3-dichloro-6-nitrophenol, Cs₂CO₃, ClCF₂COONa | DMF | 100-110 °C | 4-6 h | 70-85% |

| Nitro Reduction | 10% Pd/C, H₂ gas | Ethanol | Room Temp | 2-4 h | >95% |

Part 2: Introduction of the Phenylacetic Acid Precursor

With the aniline intermediate in hand, the next stage involves converting the amino group into a nitrile via the Sandmeyer reaction. This reaction is a cornerstone of aromatic chemistry, providing a reliable method to install a cyano group that cannot be achieved by direct electrophilic substitution.[5]

Protocol 2.1: Sandmeyer Cyanation

The reaction proceeds in two stages: the formation of a diazonium salt from the aniline, followed by its displacement with a cyanide nucleophile, catalyzed by copper(I) cyanide.[6][7]

Experimental Protocol:

-

Diazotization:

-

Suspend 2,3-dichloro-6-(difluoromethoxy)aniline (1.0 equiv) in a mixture of concentrated HCl and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Add a solution of sodium nitrite (NaNO₂) (1.1 equiv) in water dropwise, keeping the temperature strictly below 5 °C. Stir for 30 minutes after addition is complete. The formation of the diazonium salt is nearly quantitative.

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 equiv) and sodium cyanide (NaCN) (1.2 equiv) in water.

-

Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the stirred CuCN solution. Vigorous nitrogen evolution will be observed.

-

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1 hour to ensure complete decomposition of the diazonium salt.

-

Work-up and Purification:

-

Cool the reaction mixture and extract with a suitable organic solvent like toluene or dichloromethane.

-

Wash the organic layer with water and brine.

-

Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

-

Purify the crude 2,3-dichloro-6-(difluoromethoxy)benzonitrile by recrystallization or column chromatography.

-

Scientific Rationale: The stability of aryl diazonium salts is highly temperature-dependent; temperatures above 5-10 °C can lead to premature decomposition and unwanted side reactions.[8] The Sandmeyer reaction itself proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt.[7]

Part 3: Homologation to Phenylacetic Acid

The final core transformation is the one-carbon homologation of the aromatic ring, converting the benzonitrile or the corresponding benzoic acid into the target phenylacetic acid. The Arndt-Eistert synthesis is a classic and effective method for this transformation.[9][10]

Protocol 3.1: Hydrolysis of the Benzonitrile

First, the nitrile must be hydrolyzed to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions.

Experimental Protocol (Basic Hydrolysis):

-

Setup: Reflux a mixture of 2,3-dichloro-6-(difluoromethoxy)benzonitrile (1.0 equiv) and a 6M aqueous solution of sodium hydroxide (NaOH).

-

Reaction: Maintain reflux for 8-12 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture and acidify to a pH of ~2 with concentrated HCl.

-

Isolation: The carboxylic acid product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry to yield 2,3-dichloro-6-(difluoromethoxy)benzoic acid.

Protocol 3.2: Arndt-Eistert Homologation

This powerful sequence converts a carboxylic acid to its next higher homologue.[11][12] It involves the formation of a diazoketone intermediate, which undergoes a key Wolff rearrangement.[9][13]

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. Unraveling the Sandmeyer Reaction: A Journey Through Organic Chemistry - Oreate AI Blog [oreateai.com]

- 9. Arndt-Eistert Synthesis [organic-chemistry.org]

- 10. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 11. Arndt-Eistert Reaction (Chapter 1) - Name Reactions in Organic Synthesis [cambridge.org]

- 12. researchgate.net [researchgate.net]

- 13. quora.com [quora.com]

Application Notes & Protocols: A Researcher's Guide to the Safe Handling of Lachrymatory Benzyl Bromide Intermediates

Abstract: Benzyl bromide and its derivatives are indispensable reagents in drug development and organic synthesis, primarily utilized for installing the benzyl protecting group.[1] However, their utility is matched by their significant hazard profile. As potent lachrymators and corrosive agents, they demand the utmost respect and adherence to rigorous safety protocols.[2][3][4] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the safe handling, use, and disposal of these critical intermediates. The protocols herein are designed as self-validating systems, integrating causality with procedural steps to foster a culture of intrinsic safety.

The Chemistry of the Hazard: Understanding Benzyl Bromide

Benzyl bromide (α-Bromotoluene) is a highly reactive electrophile. Its hazardous properties are a direct consequence of this reactivity.

-

Lachrymatory Action: The defining characteristic of benzyl bromide is its ability to cause intense tearing and eye irritation.[5][6] This is not a mere inconvenience but a physiological distress signal. The electrophilic benzylic carbon readily undergoes SN2 reactions with nucleophilic residues in the proteins of the corneal nerves.[7][8] This alkylation triggers a pain response and the stimulation of the lacrimal glands, leading to profuse tearing.[9]

-

Corrosivity and Irritation: Beyond the eyes, benzyl bromide is extremely destructive to all tissues it contacts, including the skin, mucous membranes, and the entire respiratory tract.[2][10] It can cause severe chemical burns upon contact.[2][5]

-

Reactivity with Water: Benzyl bromide is highly sensitive to moisture.[3][6][10][11] It readily hydrolyzes to form benzyl alcohol and hydrogen bromide (HBr) gas.[10] HBr is a corrosive acid that can cause severe respiratory irritation and damage equipment. This reaction is also why using water to extinguish a benzyl bromide fire or clean a spill is contraindicated.[2]

Key Physicochemical Data

| Property | Value | Source |

| Formula | C₇H₇Br | [10] |

| Molecular Weight | 171.03 g/mol | [10] |

| Appearance | Clear, colorless to yellowish liquid | [3][4] |

| Odor | Sharp, pungent, unpleasant | [4][12] |

| Boiling Point | ~198-199 °C (388-390 °F) | [3] |

| Melting Point | -3 to -1 °C (27-30 °F) | [10] |

| Flash Point | 87 °C (188 °F) | [3] |

| Vapor Density | 5.8 (Heavier than air) | [3] |

| Water Solubility | Reacts with water | [3] |

The Hierarchy of Controls: A Multi-Layered Safety Approach

Effective management of benzyl bromide relies on a multi-layered safety strategy known as the hierarchy of controls. This framework prioritizes the most effective measures first.

Engineering Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the last line of defense; do not rely on it alone. All work involving benzyl bromide must be performed within a properly functioning and certified chemical fume hood.[11]

-

Chemical Fume Hood: The sash should be kept as low as possible to maximize containment. The airflow must be verified before commencing any work.

-

Glove Box/Inert Atmosphere: For larger scale reactions or when stringent exclusion of moisture is critical, a glove box provides the highest level of containment and atmospheric control.

-

Process Automation: Where possible, using syringe pumps for the slow addition of benzyl bromide minimizes handling and the risk of exposure.[2]

Administrative Controls: Standard Operating Procedures (SOPs)

Clear, written protocols and designated work areas are essential.

-

Designated Areas: Clearly label the fume hood or area where benzyl bromide is being used.

-

Training: All personnel must be trained on the specific hazards and the procedures outlined in this guide and the substance's Safety Data Sheet (SDS).[2]

-

"Buddy System": Avoid working alone when handling highly hazardous materials like benzyl bromide.

Personal Protective Equipment (PPE): The Final Barrier

The correct PPE is non-negotiable. It must be worn before entering the designated area and only removed after all materials are secured and the area is clean.

| Body Part | Required PPE | Rationale and Specifications |

| Eyes & Face | Chemical splash goggles AND a full-face shield. | Goggles provide a seal against vapors; the face shield protects against splashes.[2][13] Do not wear contact lenses.[2] |

| Hands | Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber, Viton™). Double-gloving is recommended. | Inspect gloves for any signs of degradation or pinholes before use.[10][11] Consult the glove manufacturer's compatibility charts. Change gloves immediately if contamination is suspected.[10] |

| Body | Flame-resistant lab coat, fully buttoned. | Provides a removable barrier in case of a splash. |

| Respiratory | A respirator should not be necessary if engineering controls are used correctly. However, for emergencies or situations with potential for high vapor concentration, a full-face respirator with an appropriate combination cartridge (e.g., ABEK-type) or a self-contained breathing apparatus (SCBA) is required.[10][11] | All respirator use requires prior medical clearance, training, and fit-testing as per institutional and OSHA guidelines.[13] |

Experimental Protocols: From Setup to Disposal

The following protocols are generalized for a typical benzylation reaction. They must be adapted to the specific scale and chemistry of your experiment.

Pre-Reaction Setup and Reagent Handling

Causality: Proper setup is critical to prevent the release of corrosive vapors and ensure the reaction proceeds as intended. Benzyl bromide's sensitivity to moisture necessitates anhydrous conditions for many applications.[6][10][13]

Protocol:

-

Glassware Preparation: Ensure all glassware is oven-dried or flame-dried and cooled under a stream of inert gas (e.g., Nitrogen or Argon).

-

Inert Atmosphere: Assemble the reaction apparatus in the fume hood and maintain it under a positive pressure of inert gas. Use septa on addition funnels and flasks.

-

Reagent Transfer: Benzyl bromide is a dense liquid (1.44 g/mL).[3] Use a clean, dry syringe or cannula to transfer the required amount from the Sure/Seal™ bottle to the reaction vessel or addition funnel. Perform this transfer entirely within the fume hood.

-

Avoid Contamination: Never introduce a wet or dirty needle into the reagent bottle. Use a dedicated needle for inert gas inlet and another for liquid withdrawal.

Reaction Work-up and Quenching Protocol

Causality: This is the most critical safety step after the reaction is complete. Any unreacted benzyl bromide must be neutralized before extraction or exposure to the open atmosphere. A common and effective method is to convert the electrophilic benzyl bromide into a water-soluble, less hazardous species.[14]

Protocol:

-

Cool the Reaction: Before quenching, cool the reaction mixture in an ice bath. Quenching reactions can be exothermic.

-

Select Quenching Agent: Choose a suitable nucleophile. A common choice is a tertiary amine like triethylamine or a basic aqueous solution like sodium bicarbonate or sodium hydroxide.

-

Amine Quench: Add a slight excess of triethylamine. This reacts with benzyl bromide to form a benzyltriethylammonium bromide salt, which is water-soluble.[14]

-

Basic Quench: Slowly and carefully add saturated aqueous sodium bicarbonate solution. This will hydrolyze the benzyl bromide and neutralize any HBr formed. Be aware of potential gas evolution (CO₂).

-

-

Allow to Stir: Stir the quenched mixture for at least 30 minutes to ensure the complete destruction of the benzyl bromide.

-

Proceed to Extraction: The reaction mixture can now be safely moved to a separatory funnel for standard aqueous extraction.

Decontamination and Waste Disposal

Causality: All equipment and waste streams are considered hazardous. Proper decontamination prevents accidental exposure, and correct waste segregation is a legal and ethical requirement.

Protocol:

-

Equipment Decontamination: Rinse all contaminated glassware, syringes, and needles with a suitable organic solvent (e.g., acetone or ethanol) directly into a designated hazardous waste container. Then, immerse the glassware in a basic solution (e.g., a dilute sodium hydroxide bath) for several hours before standard washing.

-

Solid Waste: All contaminated gloves, paper towels, and absorbent materials must be placed in a clearly labeled, sealed hazardous waste bag or container.[10]

-

Liquid Waste: Both aqueous and organic waste streams from the reaction and work-up must be collected in separate, clearly labeled, and sealed hazardous waste containers.[10][13] Do not mix incompatible waste streams.

Emergency Procedures: Responding to Spills and Exposures

Rapid and correct response to an emergency can significantly mitigate harm.[10]

Spill Response

Causality: A spill of benzyl bromide presents an immediate inhalation and contact hazard. The response plan must prioritize personnel safety and prevent the spread of contamination. Using water will worsen the situation by generating HBr gas.[2]

Protocol:

-

ALERT & EVACUATE: Alert all personnel in the immediate area. Evacuate the laboratory, closing the doors behind you.

-

NOTIFY: Inform your supervisor and the institution's Environmental Health & Safety (EHS) department immediately.

-

SECURE: Prevent re-entry to the lab.

-

CLEANUP (Only if trained and equipped):

-

Don appropriate PPE, including a respirator if necessary.

-

Contain the spill by creating a dike around it with an inert, dry absorbent material.

-

Cover the spill with a dry absorbent such as sand, soda ash, or dry lime.[2] DO NOT USE WATER OR COMBUSTIBLE ABSORBENTS.

-

Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[13]

-

Ventilate the area thoroughly after cleanup is complete.[2]

-

Personal Exposure Response

Causality: Immediate and thorough decontamination is critical to minimize tissue damage.[2]

| Exposure Route | Immediate Action | Follow-up |

| Skin Contact | Immediately go to the nearest safety shower or sink.[2] Remove all contaminated clothing while flushing the affected area with copious amounts of soap and water for at least 15 minutes.[2][10][11] | Seek immediate medical attention. Provide the SDS to the medical personnel.[10] |

| Eye Contact | Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[2][10][11] | Seek immediate medical attention.[10] |

| Inhalation | Move the affected person to fresh air immediately.[10][11] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and call for emergency medical assistance. | Seek immediate medical attention. Severe exposure can lead to delayed-onset pulmonary edema, a medical emergency.[2] |

| Ingestion | DO NOT INDUCE VOMITING. [10] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[10] | Seek immediate medical attention.[10] |

Conclusion

Benzyl bromide intermediates are powerful tools in chemical synthesis, but their lachrymatory and corrosive properties demand a comprehensive and proactive safety culture. By understanding the chemical basis of the hazards and rigorously applying the hierarchy of controls—from engineering solutions to meticulous personal practices—researchers can mitigate the risks and handle these valuable reagents with the confidence that comes from competence and caution.

References

- Benzyl-Bromide - Safety Data Sheet. (2013, March 19). Sigma-Aldrich.

- BENZYL BROMIDE HAZARD SUMMARY. (2000, December). New Jersey Department of Health.

- Benzyl bromide - Product Inform

- Benzyl bromide - Safety Data Sheet. (2017, September 22).

- Benzyl bromide - SAFETY DATA SHEET. (2010, September 3). Thermo Fisher Scientific.

- benzyl bromide - Report | CAMEO Chemicals | NOAA.

- Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018, June 13). Master Organic Chemistry.

- 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide - SAFETY DATA SHEET. (2025, February 11). TCI Chemicals.

- Benzyl Bromide - SAFETY DATA SHEET. (2025, May 22). FUJIFILM Wako Chemicals.

- 4-Methyl-d3-benzyl bromide - Safety D

- Benzyl Bromide | C7H7Br | CID 7498.

- Benzyl bromide - SAFETY DATA SHEET. (2010, September 3). Fisher Scientific.

- Benzyl bromide - Wikipedia. Wikipedia.

- Tear gas - Wikipedia. Wikipedia.

- BENZYL BROMIDE FOR SYNTHESIS MSDS. (2013, August 6). Loba Chemie.

- How does one separate Benzyl bromide from the reaction mixture? (2014, October 1).

- Tear gas: an epidemiological and mechanistic reassessment. (2016, July 8).

- IRRITANT COMPOUNDS: MILITARY RESPIRATORY IRRITANTS. PART I.

- Accidentally made benzyl bromide! Ouch My eyes! What happen? Need advice! (2014, July 21). ScienceMadness Discussion Board.

- A Comparative Guide to the Reactivity of 4-(2-Bromomethylphenyl)benzonitrile and Benzyl Bromide in Nucleophilic Substitution Rea. BenchChem.

- Riot-Control Chemical Agents. MSD Manual Professional Edition.

- Chemical warfare agents. (2022).

- Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide... (2001). The Journal of Organic Chemistry.

Sources

- 1. Benzyl bromide - Wikipedia [en.wikipedia.org]

- 2. nj.gov [nj.gov]

- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. Tear gas: an epidemiological and mechanistic reassessment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Riot-Control Chemical Agents - Injuries; Poisoning - MSD Manual Professional Edition [msdmanuals.com]

- 9. Tear gas - Wikipedia [en.wikipedia.org]

- 10. westliberty.edu [westliberty.edu]

- 11. cdnisotopes.com [cdnisotopes.com]

- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 13. synquestlabs.com [synquestlabs.com]

- 14. researchgate.net [researchgate.net]

Protecting group strategies for difluoromethoxy benzyl synthesis

Application Note: Strategic Installation of the Difluoromethoxy ( ) Moiety

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

The difluoromethoxy group (

However, installing the

The Synthetic Challenge: Difluorocarbene is typically generated via:

-

Base-mediated hydrolysis (e.g.,

gas + strong base). -

Thermal decarboxylation (e.g., Sodium chlorodifluoroacetate at >95°C).

-

Fluoride-induced elimination (e.g.,

).

These conditions (high heat, strong base, or fluoride sources) are frequently incompatible with common protecting groups (PGs) like Boc, Fmoc, or simple silyl ethers. This guide outlines the strategic selection of reagents and protecting groups to ensure high-yield synthesis of difluoromethoxy benzyls.

Strategic Analysis: Protecting Group Compatibility Matrix

The choice of protecting group must be orthogonal to the specific source of difluorocarbene.

The "Boc Trap" (Critical Alert)

Do not use Boc (tert-butyloxycarbonyl) protection for amines during high-temperature difluorocarbene reactions.

-

Mechanism of Failure: At elevated temperatures (>80°C), difluorocarbene can attack the carbamate oxygen or the tert-butyl group, leading to the formation of

-difluoromethyl groups or difluorocarbamates, effectively cleaving or modifying the PG. -

Recommendation: Use Cbz (Benzyloxycarbonyl) , Bn (Benzyl) , or Phthalimide .

Silyl Ether Instability

While TBDMS (tert-butyldimethylsilyl) is standard for alcohols, it is risky in difluoromethylation.

-

Mechanism of Failure: Many

precursors (like -

Recommendation: Use TIPS (Triisopropylsilyl) or TBDPS (tert-butyldiphenylsilyl) , which possess higher steric bulk and stability toward transient fluoride.

Compatibility Table

| Functional Group | Protecting Group (PG) | Stability with SCDA (Heat/Base) | Stability with | Stability with | Recommended Strategy |

| Amine | Boc | 🔴 Unstable (Side rxn) | 🟡 Risk (Base hydrolysis) | 🔴 Unstable | Avoid. Use Cbz or Bn. |

| Amine | Cbz / Bn | 🟢 Stable | 🟢 Stable | 🟢 Stable | Preferred. |

| Amine | Fmoc | 🔴 Unstable (Base labile) | 🔴 Unstable | 🟡 Variable | Use only under neutral radical conditions. |

| Alcohol | TBDMS | 🟡 Risk (Thermal/F-) | 🟢 Stable | 🔴 Unstable | Risk. Upgrade to TIPS/TBDPS. |

| Alcohol | TIPS / TBDPS | 🟢 Stable | 🟢 Stable | 🟡 Moderate | Preferred for silyl protection.[1] |

| Alcohol | MOM / THP | 🟢 Stable | 🟢 Stable | 🟢 Stable | Excellent acetal stability in basic media. |

| Carboxylic Acid | Methyl/Ethyl Ester | 🟡 Risk (Hydrolysis) | 🔴 Unstable (Saponification) | 🟢 Stable | Use t-Butyl ester or Benzyl ester . |

Decision Logic for Reagent Selection

Select the difluoromethylation reagent based on the sensitivity of your substrate.

Figure 1: Decision tree for selecting the optimal difluoromethylation reagent based on substrate sensitivity.

Detailed Protocols

Protocol A: The "Workhorse" Method (SCDA)

Reagent: Sodium Chlorodifluoroacetate (

Safety Warning: This reaction generates massive amounts of

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (or large magnetic bar), a reflux condenser, and a wide-bore gas outlet connected to an oil bubbler.

-

Solvation: Dissolve the phenolic substrate (1.0 equiv) in DMF (

concentration). -

Base Activation: Add

(1.5 equiv) or-

Note:

often provides higher yields due to the "cesium effect" enhancing solubility.

-

-

Reagent Addition: Add Sodium Chlorodifluoroacetate (SCDA) (2.5 - 3.0 equiv).

-

Reaction: Heat the mixture to 95–100°C .

-

Observation: Vigorous bubbling (

) will commence. Ensure the vent is not clogged.

-

-

Monitoring: Monitor by TLC or LCMS. The reaction typically completes in 2–6 hours.

-

Endpoint: Disappearance of phenol; appearance of a less polar spot.

-

-

Workup: Cool to RT. Dilute with water (caution: exothermic). Extract with EtOAc. Wash organic layer with water (

) to remove DMF. Dry over

Protocol B: The "Mild" Method (Difluoromethyl Triflate)

Reagent: Difluoromethyl Triflate (

-

Reagent Prep:

is a liquid that can be prepared or purchased. It is non-ozone depleting. -

Setup: Standard round-bottom flask open to air (or

). -

Biphasic Mix: Dissolve substrate (1.0 equiv) in Acetonitrile (

). Add an equal volume of-

Variation: If the substrate has a labile ester, this method is not suitable due to KOH. Use Protocol C.

-

-

Addition: Add

(2.0 equiv) slowly at Room Temperature (20–25°C) . -

Reaction: Stir vigorously. The reaction is extremely fast (often < 30 mins).

-

Workup: Separate layers. Extract aqueous layer with DCM.

Mechanistic Insight & Validation

Understanding the mechanism prevents "blind" troubleshooting.

Figure 2: Mechanistic pathway. Note that the key step is the nucleophilic attack of the phenoxide on the electrophilic carbene. Protonation is the final step.

Analytical Validation (Self-Validating System)

To confirm the success of the reaction and the integrity of the protecting groups, utilize NMR spectroscopy:

-

NMR: Look for the characteristic triplet of the

-

Shift:

ppm. -

Coupling:

Hz (Large coupling constant is diagnostic).

-

-

NMR: This is the "truth" channel.

-

Signal: Doublet (due to H coupling).

-

Shift:

to -

QC Check: If you see a singlet at

to

-

-

PG Integrity Check:

-

Check for loss of

-Butyl signal (Boc/TBDMS cleavage) in -

Check for hydrolysis of esters (loss of alkoxy group).

-

References

-

Zafrani, Y., et al. (2019). "Difluoromethyl Triflate: A Liquid Reagent for the Difluoromethylation of Phenols and Thiophenols." Journal of Organic Chemistry. Available at: [Link]

-

Hu, J., et al. (2011).[3] "Difluorocarbene-Derived Trifluoromethylation." Chemical Reviews. Available at: [Link]

-

Fier, P. S., & Hartwig, J. F. (2013). "Synthesis of Difluoromethyl Ethers with Difluoromethyl Triflate." Angewandte Chemie International Edition. Available at: [Link]

-

Org. Synth. (2024).[4] "Difluoromethylation of Phenols using Sodium Chlorodifluoroacetate." Organic Syntheses. Available at: [Link]

Application Note: Accelerating Lead Optimization – Microwave-Assisted Alkylations with Fluorinated Benzyl Bromides

Executive Summary

In modern drug discovery, the incorporation of fluorine into bioactive scaffolds is a pivotal strategy to modulate lipophilicity, metabolic stability, and binding affinity.[1][2][3] Fluorinated benzyl bromides are essential building blocks for introducing these motifs via nucleophilic substitution. However, traditional thermal alkylation often suffers from long reaction times (2–12 hours) and side reactions such as hydrolysis or dimerization.